molecular formula C15H14N4OS2 B11969559 4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11969559
M. Wt: 330.4 g/mol
InChI Key: TXEZHJDNVOQQDW-CXUHLZMHSA-N
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Description

4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a thienyl group, a phenoxymethyl group, and a triazole ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate. This involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with appropriate reagents to form the desired thienyl compound.

    Condensation Reaction: The thienyl intermediate is then subjected to a condensation reaction with hydrazine derivatives to form the triazole ring.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with phenoxymethyl chloride under basic conditions.

    Final Thiolation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the triazole ring or the thienyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its triazole ring is known to interact with various enzymes and receptors, making it a candidate for drug development. Research focuses on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. The phenoxymethyl group and thienyl group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-ME-N-(2-(3-ME-2-THIENYL)-1-(((4-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE
  • 2-((3-ME-2-THIENYL)METHYLENE)-N(1),N(3)-BIS(3-(TRIFLUOROMETHYL)PHENYL)MALONAMIDE

Uniqueness

Compared to similar compounds, 4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL stands out due to its unique combination of functional groups. The presence of both the phenoxymethyl group and the thienyl group in conjunction with the triazole ring provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H14N4OS2

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4OS2/c1-11-7-8-22-13(11)9-16-19-14(17-18-15(19)21)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,21)/b16-9+

InChI Key

TXEZHJDNVOQQDW-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3

Origin of Product

United States

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